1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

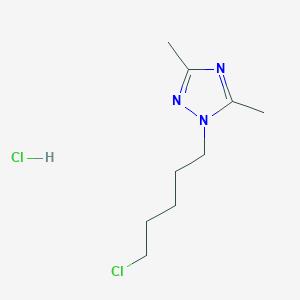

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds with substituted triazole rings. The base structure consists of a 1H-1,2,4-triazole ring system, which is a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4. The systematic name 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole reflects the specific substitution pattern where a 5-chloropentyl chain is attached to the nitrogen atom at position 1 of the triazole ring.

The structural representation reveals a triazole ring bearing two methyl groups at positions 3 and 5, creating a symmetrical substitution pattern on the heterocyclic framework. The 5-chloropentyl substituent extends from the N1 position, creating a linear alkyl chain terminated with a chlorine atom. This structural arrangement contributes to the compound's unique chemical properties and potential reactivity patterns. The hydrochloride salt form indicates the presence of an additional chloride anion associated with the compound, likely through protonation of one of the nitrogen atoms in the triazole ring system.

The complete systematic nomenclature incorporates both the organic base structure and the salt form, resulting in the full chemical name: this compound. This nomenclature precisely describes the molecular composition and structural features necessary for unambiguous chemical identification. The triazole ring system serves as the central structural motif, with the specific substitution pattern distinguishing this compound from other triazole derivatives.

Molecular Formula and Weight Analysis

The molecular formula analysis reveals distinct compositions for the base compound and its hydrochloride salt form. The free base 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole exhibits the molecular formula C9H16ClN3, reflecting nine carbon atoms, sixteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. This formula corresponds to a molecular weight of 201.70 grams per mole for the base compound.

The hydrochloride salt form demonstrates a modified molecular composition with the formula C9H17Cl2N3, indicating the addition of one hydrogen atom and one chlorine atom compared to the free base. This change results from the formation of the hydrochloride salt through protonation and chloride ion association. The molecular weight of the hydrochloride salt increases to 238.16 grams per mole, reflecting the additional mass contribution from the hydrochloride moiety.

| Compound Form | Molecular Formula | Molecular Weight (g/mol) | Reference |

|---|---|---|---|

| Free Base | C9H16ClN3 | 201.70 | |

| Hydrochloride Salt | C9H17Cl2N3 | 238.16 |

The molecular weight difference of 36.46 grams per mole between the free base and hydrochloride salt corresponds precisely to the addition of hydrogen chloride (36.46 g/mol), confirming the stoichiometric relationship in salt formation. This analysis provides essential information for accurate chemical calculations, analytical method development, and quality control procedures involving this compound.

InChI Key and SMILES Notation Interpretation

The International Chemical Identifier Key for 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole presents as JDHGLIZZDVXYQQ-UHFFFAOYSA-N, providing a unique 27-character identifier for database searching and chemical structure verification. This InChI Key represents a hashed version of the complete InChI string, enabling rapid chemical structure identification across different chemical databases and information systems. The suffix "UHFFFAOYSA-N" indicates no stereochemical information, no charge state, and neutral form characteristics.

The corresponding full International Chemical Identifier string reads: InChI=1S/C9H16ClN3/c1-8-11-9(2)13(12-8)7-5-3-4-6-10/h3-7H2,1-2H3. This detailed representation encodes the complete molecular connectivity, including the arrangement of atoms, bond types, and structural relationships within the molecule. The identifier specifically describes the triazole ring connectivity, methyl group positions, and the extended chloroalkyl chain attachment pattern.

The Simplified Molecular Input Line Entry System notation for this compound appears as CC1=NN(C(=N1)C)CCCCCCl. This linear notation efficiently represents the molecular structure in a text-based format suitable for database storage and computational applications. The SMILES string begins with the triazole ring description (CC1=NN(C(=N1)C)), where the ring atoms are numbered sequentially, followed by the pentyl chloride chain (CCCCCCl) extending from the N1 position.

For the hydrochloride salt form, the SMILES notation modifies to CC1=NN(C(=N1)C)CCCCCCl.Cl, with the additional chloride ion represented as a separate component following the dot notation. The InChI Key for the hydrochloride salt becomes RRDPVVAFVWPKQK-UHFFFAOYSA-N, reflecting the altered molecular composition and ionic nature of the salt form. These notational systems provide standardized methods for chemical structure representation, enabling precise communication and data exchange within the scientific community.

Properties

IUPAC Name |

1-(5-chloropentyl)-3,5-dimethyl-1,2,4-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3.ClH/c1-8-11-9(2)13(12-8)7-5-3-4-6-10;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPVVAFVWPKQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=N1)C)CCCCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

- Chemical Formula : C9H17Cl2N3

- Molecular Weight : 238.16 g/mol

- CAS Number : 1258649-57-8

- IUPAC Name : 1-(5-chloropentyl)-3,5-dimethyl-1,2,4-triazole; hydrochloride

Pharmacological Profile

The biological activity of this compound can be understood through its classification as a triazole derivative. Triazoles are known for their diverse pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research indicates that compounds within this class can inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This mechanism is similar to that of established antifungals like fluconazole. A study demonstrated that triazole derivatives exhibit varying degrees of antifungal activity against pathogenic fungi such as Candida and Aspergillus species .

Antibacterial Activity

Triazole compounds have also shown promise as antibacterial agents. A review highlighted the synthesis of clinafloxacin-triazole hybrids with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) ranging from 0.25 to 2 μg/mL . The structure-activity relationship studies suggest that modifications in the triazole ring can enhance antibacterial efficacy.

Anticancer Activity

Research into the anticancer potential of triazoles has revealed promising results. For instance, mercapto-substituted triazoles have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. One compound exhibited an IC50 value of 6.2 μM against HCT-116 cells . The SAR analysis indicates that the presence of sulfur-containing groups enhances cytotoxicity.

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is significantly influenced by their structural features. Key factors affecting their potency include:

- Substituents on the Triazole Ring : The presence and type of substituents can modulate the interaction with biological targets.

- Alkyl Chain Length : Variations in alkyl chain length at specific positions can impact both solubility and biological activity.

For example, compounds with longer alkyl chains tend to exhibit decreased activity against certain bacterial strains .

Case Studies

Several case studies have investigated the biological activities of triazole derivatives:

- Antifungal Efficacy : A study compared various triazole compounds against Candida albicans, finding that specific substitutions on the triazole ring significantly enhanced antifungal activity.

- Antibacterial Studies : A series of quinolone-triazole hybrids were tested for their antibacterial properties against a panel of pathogens. Compounds demonstrated MIC values lower than traditional antibiotics like vancomycin and ciprofloxacin .

- Cytotoxicity in Cancer Models : In vitro studies revealed that certain triazoles had selective cytotoxic effects on cancer cell lines while sparing normal cells, indicating potential for targeted cancer therapies .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The following table summarizes key structural analogs and their molecular characteristics:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 1-(5-Chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride | Not provided | C₁₀H₁₈Cl₂N₃ | Theoretical: ~264.18 | 5-chloropentyl, 3,5-dimethyl |

| 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride | 53946-19-3 | C₆H₁₁Cl₂N₃ | 196.08 | 2-chloroethyl, 3,5-dimethyl |

| 2-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride | 1187927-35-0 | C₆H₁₀ClN₃O₂ | 199.62 | Acetic acid moiety, 3,5-dimethyl |

| 1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride | 1803589-40-3 | C₇H₁₄Cl₂N₄ | 225.12 | Azetidine ring, dihydrochloride salt |

Key Observations :

- Salt Forms: The dihydrochloride salt of the azetidine-containing analog (CAS 1803589-40-3) demonstrates higher solubility than mono-hydrochloride derivatives, a critical factor for bioavailability .

- Functional Groups : The acetic acid moiety in CAS 1187927-35-0 introduces polarity, which may favor interactions with biological targets such as enzymes or receptors .

Commercial Availability and Pricing

- 1-(Azetidin-3-yl)-3,5-dimethyl-1H-1,2,4-triazole dihydrochloride (CAS 1803589-40-3) is priced at €741.00/50 mg, reflecting the cost of complex heterocyclic synthesis .

- 1-(2-Chloroethyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride (CAS 53946-19-3) is available in bulk quantities, with discounts for online orders .

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride typically proceeds via:

- Formation of the 3,5-dimethyl-1H-1,2,4-triazole core.

- Introduction of the 5-chloropentyl substituent through alkylation.

- Isolation as the hydrochloride salt to improve stability and handling.

Preparation of the 3,5-dimethyl-1H-1,2,4-triazole Core

The 1,2,4-triazole ring can be synthesized through several well-established methods, including:

- Cyclization of hydrazine derivatives with appropriate carbonyl compounds : For example, reaction of hydrazine hydrate with acyl or carbamoyl precursors under controlled conditions yields substituted 1,2,4-triazoles.

- Use of thiosemicarbazides or related intermediates : These can be cyclized to yield 1,2,4-triazole derivatives with desired substitution patterns.

- Microwave-assisted synthesis : This modern technique accelerates ring formation reactions involving urea or hydrazine derivatives and carbonyl compounds.

These methods provide the 3,5-dimethyl substitution pattern by selecting appropriate starting materials such as methyl-substituted hydrazines or methyl ketones.

Introduction of the 5-Chloropentyl Side Chain

The key step in preparing this compound is the alkylation of the triazole nitrogen with a 5-chloropentyl moiety. This can be achieved by:

- Nucleophilic substitution reaction : The 3,5-dimethyl-1H-1,2,4-triazole acts as a nucleophile, reacting with 5-chloropentyl halides or tosylates.

- The 5-chloropentyl halide is usually prepared beforehand by halogenation of 5-pentanol with thionyl chloride or similar halogenating agents.

- Alkylation is typically performed in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, under inert atmosphere (e.g., nitrogen) to prevent side reactions.

- Strong bases like potassium carbonate or sodium hydride may be used to deprotonate the triazole nitrogen, enhancing nucleophilicity.

Formation of Hydrochloride Salt

The final compound is isolated as the hydrochloride salt to improve its crystalline properties and stability:

- Treatment of the free base with hydrochloric acid (HCl) in an appropriate solvent such as ethanol or diethyl ether leads to precipitation of the hydrochloride salt.

- This salt form is preferred for pharmaceutical and life science applications due to enhanced solubility and handling characteristics.

Detailed Reaction Conditions and Examples

| Step | Reagents/Conditions | Solvent | Notes |

|---|---|---|---|

| Preparation of 5-chloropentyl halide | 5-pentanol + thionyl chloride (SOCl2) | Dichloromethane or similar | Halogenation under reflux, removal of excess SOCl2 by distillation |

| Alkylation of triazole | 3,5-dimethyl-1H-1,2,4-triazole + 5-chloropentyl chloride | DMF or acetonitrile | Base: K2CO3 or NaH; inert atmosphere; temperature 50-80°C; reaction time 4-12 hours |

| Formation of hydrochloride salt | Alkylated product + HCl gas or HCl in ethanol | Ethanol or ether | Stirring at room temperature until precipitation; filtration and drying |

Research Findings and Optimization

- Base selection : Potassium carbonate offers mild conditions and good yields; sodium hydride provides stronger deprotonation but requires careful handling.

- Solvent effects : Polar aprotic solvents like DMF favor nucleophilic substitution by stabilizing the transition state.

- Temperature control : Moderate heating accelerates reaction but excessive heat may cause decomposition.

- Purification : Recrystallization from ethanol or ethyl acetate yields pure hydrochloride salt.

- Yield : Typical yields for the alkylation step range from 70% to 90% depending on reaction scale and purity of starting materials.

Summary Table of Preparation Steps

| Preparation Stage | Key Reagents/Conditions | Outcome |

|---|---|---|

| 1. Triazole core synthesis | Hydrazine + methyl ketones or derivatives | 3,5-dimethyl-1H-1,2,4-triazole |

| 2. Halide preparation | 5-pentanol + SOCl2 | 5-chloropentyl chloride |

| 3. Alkylation | Triazole + 5-chloropentyl chloride + base | 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole |

| 4. Salt formation | Alkylated triazole + HCl | Hydrochloride salt of target compound |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-(5-chloropentyl)-3,5-dimethyl-1H-1,2,4-triazole hydrochloride, and how can reaction efficiency be optimized?

- Answer: The synthesis typically involves alkylation of 3,5-dimethyl-1H-1,2,4-triazole with 5-chloro-1-pentyl halide under basic conditions. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) or polar aprotic solvents like DMF enhance reaction rates. For analogous triazole alkylations, KI and Cs₂CO₃ in DMA solvent have achieved yields up to 92.3%. Key parameters include stoichiometric excess of the alkylating agent, reflux conditions, and controlled addition of thionyl chloride in chloroform for hydrochlorination .

Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound?

- Answer:

- 1H-NMR (DMSO-d₆): Identifies methyl groups (δ ~2.5 ppm) and chloropentyl chain protons. NH protons in triazole may appear at δ ~9.5 ppm .

- FT-IR : Detects C-Cl stretches (~700 cm⁻¹) and triazole ring vibrations (~1596 cm⁻¹) .

- Mass Spectrometry : HRMS-ESI confirms the molecular ion (e.g., MH+ at m/z 539.1518 with <5 ppm error) and isotopic patterns for chlorine .

- Elemental Analysis : Validates C, H, N content (±0.4% of theoretical values) .

Q. What purification methods are recommended to achieve high-purity samples (>95%)?

- Answer: Recrystallization from ethanol/water mixtures removes unreacted precursors. For chloride salts, anti-solvent precipitation (e.g., adding diethyl ether to a DCM solution) improves crystallinity. Column chromatography (silica gel, 5–10% MeOH in DCM gradient) separates regioisomers. Post-purification, lyophilization ensures anhydrous storage .

Advanced Research Questions

Q. How should researchers address contradictions between observed and expected spectroscopic data during structural elucidation?

- Answer: Discrepancies may arise from tautomerism (common in triazoles) or solvent effects. For example, NH protons in DMSO-d₆ appear deshielded (~9.5 ppm). Cross-validate using:

- 13C-NMR DEPT : Confirms carbon environments.

- 2D Techniques (COSY, HSQC) : Resolves coupling patterns and connectivity.

- HRMS-ESI : Differentiates isotopic clusters (e.g., ³⁵Cl/³⁷Cl) and validates exact mass .

Q. What mechanistic insights govern the regioselectivity of alkylation at the N1 position of 1,2,4-triazole derivatives?

- Answer: Alkylation favors the N1 position due to steric accessibility and electronic factors. Bulky bases (e.g., Cs₂CO₃) suppress N4 alkylation. Kinetic studies suggest SN2 mechanisms favor the N1-isomer, while elevated temperatures may shift selectivity. Reaction monitoring via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) optimizes regiochemical outcomes .

Q. How can researchers evaluate the hydrolytic stability of the 5-chloropentyl moiety under physiological conditions?

- Answer:

- Accelerated Stability Studies : Incubate in buffered solutions (pH 1.2–7.4) at 37°C.

- UPLC-MS : Track parent compound depletion and chloride release (via ion chromatography).

- Kinetic Modeling : Apply pseudo-first-order kinetics to degradation rates. Electron-withdrawing groups on the triazole ring may stabilize labile chlorides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.